molecular formula C9H7N5 B5511795 2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETONITRILE

2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETONITRILE

Cat. No.: B5511795
M. Wt: 185.19 g/mol
InChI Key: VCKSMAJGWRWEQH-UHFFFAOYSA-N
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Description

2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETONITRILE is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to an acetonitrile group. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry, material science, and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETONITRILE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .

Mechanism of Action

The mechanism of action of 2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETONITRILE involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETONITRILE is unique due to its combination of a tetrazole ring and an acetonitrile group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(tetrazol-1-yl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c10-6-5-8-1-3-9(4-2-8)14-7-11-12-13-14/h1-4,7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKSMAJGWRWEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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